N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H18BrNO4S This compound is characterized by its unique structure, which includes a brominated furan ring, a dioxido tetrahydro thiophene moiety, and a benzofuran carboxamide group
Preparation Methods
The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the dioxido tetrahydro thiophene moiety: This step involves the oxidation of a thiophene ring to form the dioxido tetrahydro thiophene structure.
Coupling reactions: The brominated furan and the dioxido tetrahydro thiophene moieties are coupled with a benzofuran carboxamide group through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the brominated furan ring, potentially leading to the removal of the bromine atom.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide .
- N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-isopropoxybenzamide .
These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C20H20BrNO5S |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20BrNO5S/c1-12-3-5-17-16(9-12)13(2)19(27-17)20(23)22(10-15-4-6-18(21)26-15)14-7-8-28(24,25)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3 |
InChI Key |
AOWVSJNJXDDQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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